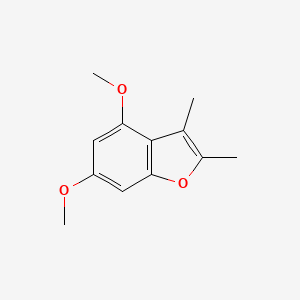

Benzofuran, 4,6-dimethoxy-2,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethoxy-2,3-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 6, and two methyl groups at positions 2 and 3 on the benzofuran ring. Benzofurans are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3-dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethylphenol with methoxy-substituted aldehydes in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the benzofuran ring.

Industrial Production Methods

Industrial production of 4,6-Dimethoxy-2,3-dimethylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3-dimethylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.

Scientific Research Applications

4,6-Dimethoxy-2,3-dimethylbenzofuran has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2,3-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

8-Methoxypsoralen: Another benzofuran derivative with similar applications.

Angelicin: A benzofuran compound with biological activities.

Uniqueness

4,6-Dimethoxy-2,3-dimethylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

Benzofuran derivatives, including Benzofuran, 4,6-dimethoxy-2,3-dimethyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran is a fundamental structural unit in various biologically active compounds. The incorporation of different substituents on the benzofuran scaffold can enhance its pharmacological properties. Notably, benzofuran derivatives exhibit a range of biological activities including antitumor , antimicrobial , anti-inflammatory , and antidiabetic effects .

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. For instance, certain benzofuran compounds have shown significant cytotoxic effects against various cancer cell lines. A study indicated that halogenated benzofuran derivatives demonstrated remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM .

Table 1 summarizes the cytotoxic effects of selected benzofuran derivatives:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Halogenated Benzofuran Derivative | K562 | 5 | Significant cytotoxicity |

| Halogenated Benzofuran Derivative | HL60 | 0.1 | Comparable to doxorubicin |

| Benzofuran-oxadiazole Hybrid | HepG2 | 10.41 ± 0.66 | Excellent anti-hepatocellular carcinoma activity |

Antimicrobial Activity

Benzofuran derivatives also exhibit potent antimicrobial properties. Research has shown that specific benzofuran compounds possess significant activity against Mycobacterium tuberculosis with MIC values below 0.6 μM . Additionally, derivatives with hydroxyl groups at the C-6 position have been identified as crucial for antibacterial efficacy.

Table 2 illustrates the antimicrobial potency of selected benzofuran derivatives:

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 | High potency with low cytotoxicity |

| Benzofuran with Hydroxyl Group | Various Bacterial Strains | 0.78 - 6.25 | Essential for activity |

Other Biological Activities

In addition to anticancer and antimicrobial effects, benzofuran derivatives are known for their anti-inflammatory , analgesic , and antihyperglycemic activities . These properties make them promising candidates for drug development in treating various diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their chemical structure. Substituents at specific positions on the benzofuran ring can significantly alter their pharmacological profiles:

- Position 4 : Substituents such as halogens or hydroxyl groups enhance antibacterial activity.

- Position 6 : Hydroxyl groups are critical for maintaining antimicrobial efficacy.

- Position 7 : Phenyl or bromophenyl substituents can improve overall bioactivity.

Case Studies

- Anticancer Efficacy : A study evaluated a series of halogenated benzofurans and found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against HepG2 liver cancer cells . The presence of methoxy groups at positions 2 and 5 was particularly beneficial.

- Antimicrobial Screening : Research on a set of benzofuran derivatives revealed that compounds containing a hydroxyl group at C-6 showed the highest antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the importance of specific functional groups in enhancing biological activity .

Properties

CAS No. |

92847-75-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4,6-dimethoxy-2,3-dimethyl-1-benzofuran |

InChI |

InChI=1S/C12H14O3/c1-7-8(2)15-11-6-9(13-3)5-10(14-4)12(7)11/h5-6H,1-4H3 |

InChI Key |

MEWOBNUIJITAQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.